molecular formula C15H23NO2S B5436313 4-(hydroxymethyl)-1-[2-(methylthio)benzyl]-4-azepanol

4-(hydroxymethyl)-1-[2-(methylthio)benzyl]-4-azepanol

Cat. No.: B5436313
M. Wt: 281.4 g/mol
InChI Key: BICUVNFQYSBRST-UHFFFAOYSA-N
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Description

The compound “4-(hydroxymethyl)-1-[2-(methylthio)benzyl]-4-azepanol” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom. It also has a benzyl group attached to the azepane ring, which is further substituted with a methylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring provides a cyclic structure, and the benzyl and methylthio groups would add complexity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The azepane ring might undergo reactions typical of other cyclic amines, while the benzyl and methylthio groups could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its biological activity, if any, and optimizing its synthesis .

Properties

IUPAC Name

4-(hydroxymethyl)-1-[(2-methylsulfanylphenyl)methyl]azepan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-19-14-6-3-2-5-13(14)11-16-9-4-7-15(18,12-17)8-10-16/h2-3,5-6,17-18H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUVNFQYSBRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCCC(CC2)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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